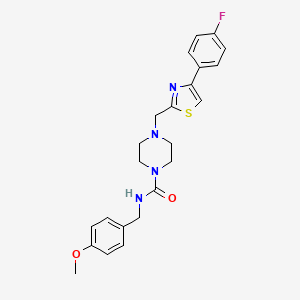
4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O2S and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Fluorophenyl Group : Enhances lipophilicity and biological activity.
- Piperazine Moiety : Known for its role in various pharmacological agents.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines. The presence of the thiazole ring is crucial for cytotoxic activity, as evidenced by several studies that report IC50 values in the low micromolar range against cancer cell lines such as Jurkat and HT-29 .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | Jurkat | 1.61 | Inhibition of Bcl-2 |
| Compound 2 | HT-29 | 1.98 | Apoptosis induction |
| This compound | Various | TBD | TBD |
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. A structure-activity relationship analysis revealed that modifications to the thiazole ring could enhance anticonvulsant effects. The compound's piperazine component may contribute to its ability to cross the blood-brain barrier, making it a candidate for further investigation in epilepsy treatment .
Antimicrobial Activity
The compound’s potential as an antimicrobial agent has been suggested based on similar thiazole derivatives that exhibit antibacterial and antifungal activities. The fluorophenyl group may enhance the interaction with microbial targets, leading to increased efficacy against pathogens.
Case Studies
- Antitumor Efficacy : A study evaluated a series of thiazole derivatives, including those structurally related to our compound, showing significant cytotoxicity against A-431 and Jurkat cells with IC50 values less than standard chemotherapeutics like doxorubicin .
- Anticonvulsant Screening : Another investigation into thiazole-based compounds demonstrated promising anticonvulsant activity, with certain derivatives achieving complete protection in animal models against induced seizures .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by specific structural features:
- Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
- Piperazine Linkage : Provides flexibility and may facilitate receptor interaction.
- Fluorophenyl Substitution : Increases lipophilicity and bioavailability.
科学的研究の応用
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: The thiazole and piperazine components are known to enhance antimicrobial properties. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Antitumor Activity: The compound's structure suggests potential antitumor effects, as thiazole derivatives have been linked to cytotoxic activities in cancer cell lines. The presence of the piperazine ring may also contribute to its ability to inhibit tumor growth.
- Enzyme Inhibition: Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. This inhibition can disrupt essential biological processes, leading to therapeutic effects.
Antimicrobial Efficacy
In a study examining the antimicrobial properties of related thiazole derivatives, it was found that compounds with similar structures exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 10 µg/mL to 20 µg/mL, indicating moderate to strong antibacterial effects.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 12 µg/mL |
| Compound C | Pseudomonas aeruginosa | 18 µg/mL |
Antitumor Potential
Research has highlighted the potential of thiazole-based compounds in cancer therapy. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Mechanism of Action:
- Induction of S-phase arrest in the cell cycle.
- Upregulation of pro-apoptotic proteins.
- Downregulation of anti-apoptotic proteins.
特性
IUPAC Name |
4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c1-30-20-8-2-17(3-9-20)14-25-23(29)28-12-10-27(11-13-28)15-22-26-21(16-31-22)18-4-6-19(24)7-5-18/h2-9,16H,10-15H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOACEQJYOMKNIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













